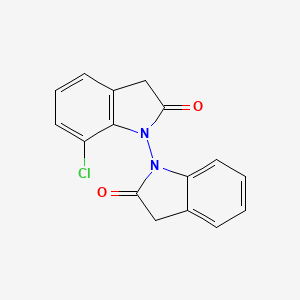
7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a chlorine atom at the 7th position and an oxo group at the 2nd position of the indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindole and isatin.
Condensation Reaction: The key step involves the condensation of 7-chloroindole with isatin under acidic or basic conditions to form the desired product. Common reagents used in this step include acetic acid or sodium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindole derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium ethoxide, or amines.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxyindole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of indole derivatives.
Chemical Biology: It serves as a probe to investigate the interactions of indole derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1H-indole-2,3-dione: Similar structure but lacks the additional indole ring.
1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one: Similar structure but lacks the chlorine atom at the 7th position.
7-bromo-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one: Similar structure but has a bromine atom instead of chlorine.
Uniqueness
7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one is unique due to the presence of both the chlorine atom and the oxo group, which confer specific chemical and biological properties. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The oxo group can undergo various chemical transformations, making the compound a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C16H11ClN2O2 |
|---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
7-chloro-1-(2-oxo-3H-indol-1-yl)-3H-indol-2-one |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-3-5-11-9-15(21)19(16(11)12)18-13-7-2-1-4-10(13)8-14(18)20/h1-7H,8-9H2 |
InChI Key |
JRINLZXZOQBPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)N(C1=O)N3C(=O)CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)
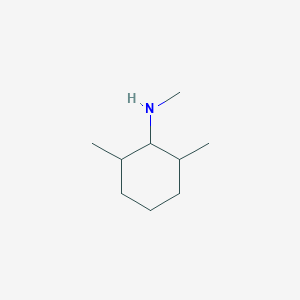
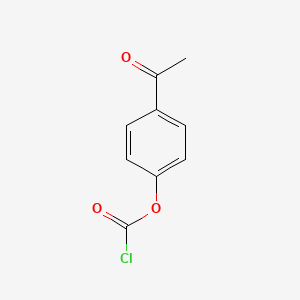
![9-Oxatricyclo[5.2.1.0,1,6]decan-5-one](/img/structure/B13208815.png)
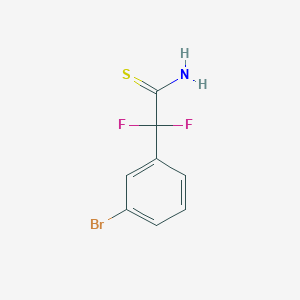
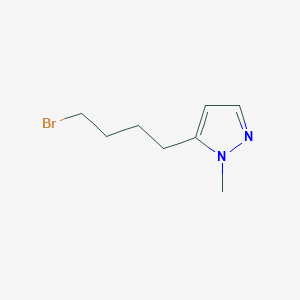
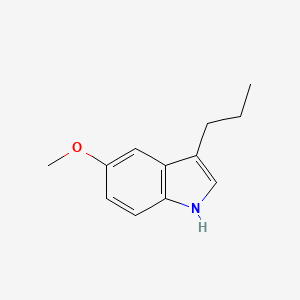
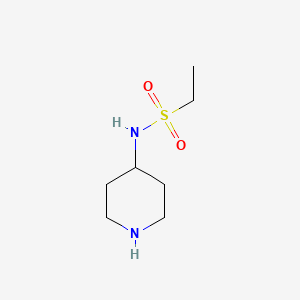
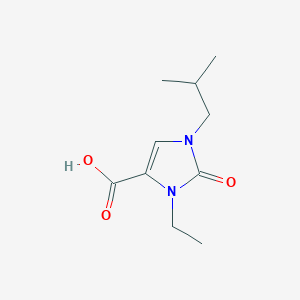
![2-fluoro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13208850.png)
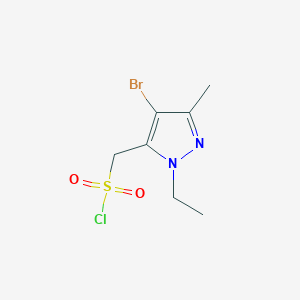
![[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B13208863.png)
amine](/img/structure/B13208868.png)

